Bienvenue dans la boutique en ligne BenchChem!

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one

Tautomerism Computational Chemistry Structural Biology

1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS 55847-43-3) is a low-molecular-weight (99.09 g·mol⁻¹) 1,2,4-triazol-3-one heterocycle bearing a single N-methyl substituent. Its core scaffold places it within a compound class extensively explored for kinase inhibition, nuclear receptor modulation, and antimicrobial applications.

Molecular Formula C3H5N3O
Molecular Weight 99.093
CAS No. 55847-43-3
Cat. No. B2956372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one
CAS55847-43-3
Molecular FormulaC3H5N3O
Molecular Weight99.093
Structural Identifiers
SMILESCN1C=NC(=O)N1
InChIInChI=1S/C3H5N3O/c1-6-2-4-3(7)5-6/h2H,1H3,(H,5,7)
InChIKeyGBALMULMVZYLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS 55847-43-3) – Structural and Physicochemical Foundation for Procurement


1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS 55847-43-3) is a low-molecular-weight (99.09 g·mol⁻¹) 1,2,4-triazol-3-one heterocycle bearing a single N-methyl substituent. Its core scaffold places it within a compound class extensively explored for kinase inhibition, nuclear receptor modulation, and antimicrobial applications [1]. The molecule is formally described as the 2,3-dihydro tautomer (IUPAC: 2-methyl-1H-1,2,4-triazol-5-one), distinguishing it from regioisomeric 4,5-dihydro and 1,2-dihydro triazolone forms [2]. Computed physicochemical descriptors—XLogP3 of −0.6, topological polar surface area (TPSA) of 44.7 Ų, and a single hydrogen‑bond acceptor—define a small, polar scaffold with minimal rotatable bonds, making it a compact core for derivatisation or a fragment for FBDD campaigns [3].

Why 1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one Cannot Be Treated as Interchangeable with Its Closest Triazolone Analogs


Even among triazolones sharing the same elemental formula (C₃H₅N₃O, MW 99.09), the position of the methyl group and the dominant tautomeric form generate measurable differences in hydrogen‑bonding capacity, lipophilicity, and ring‑electron distribution that directly influence molecular recognition and physicochemical behaviour. Tautomeric equilibria in 1,2,4-triazol-3-ones are sensitive to N‑substitution pattern, with the keto form of 2‑substituted derivatives predicted to dominate in both gas phase and aqueous solution, whereas protonation or alternative substitution can stabilise hydroxy tautomers [1]. Consequently, procurement specifications must be compound‑specific; a generic triazolone cannot be assumed to reproduce the solubility, permeability, or target‑engagement profile of the 2-methyl-2,3-dihydro isomer [2].

Quantitative Differentiation Evidence for 1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one Relative to Closest Analogs


Tautomeric Exclusivity: 2,3-Dihydro Keto Form Dominates Over Alternative Tautomers in Gas and Aqueous Phases

The 1,2,4-triazol-3-one scaffold can exist in keto and hydroxy tautomeric forms, and the equilibrium position is controlled by the N‑substitution pattern. Density‑functional theory (B3LYP/aug-cc-pVTZ) calculations on a series of 5‑substituted 2,4‑dihydro‑1,2,4‑triazol‑3‑ones predict that the keto tautomer is the exclusive species in the gas phase and in water, while protonation induces complex equilibria involving two hydroxy tautomers [1]. For 1‑methyl‑2,3‑dihydro‑1H‑1,2,4‑triazol‑3‑one, which adopts the analogous 2‑substituted keto form, this behaviour stands in contrast to the 4,5‑dihydro regioisomer (CAS 4114‑20‑9), where the carbonyl is placed at the 5‑position and the dominant tautomeric form may differ under certain pH conditions.

Tautomerism Computational Chemistry Structural Biology

Hydrogen‑Bond Acceptor Count: Target (1 HBA) vs. 4,5‑Dihydro Regioisomer (2 HBA)

Computed hydrogen‑bond acceptor (HBA) counts, derived from the Cactvs engine in PubChem, provide a direct measure of the number of lone‑pair‑bearing heteroatoms available for intermolecular interactions. The target compound, 1‑methyl‑2,3‑dihydro‑1H‑1,2,4‑triazol‑3‑one, possesses a single HBA (the carbonyl oxygen), whereas the 4,5‑dihydro regioisomer (CAS 4114‑20‑9) and the unsubstituted parent 2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑one each exhibit two HBAs [1][2]. This reduction in HBA count lowers the topological polar surface area from 44.7 Ų (target) to an equivalent 44.7 Ų for the regioisomer but alters the spatial distribution of hydrogen‑bonding capacity, which can modulate permeability and off‑target binding.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Lipophilicity Modulation: XLogP3 –0.6 (Target) vs. –0.8 (Unsubstituted Parent)

The introduction of a single N‑methyl group to the 2‑position of the triazolone ring increases the computed lipophilicity from an XLogP3 of –0.8 for the unsubstituted parent (CID 135436542) to –0.6 for the target compound, as computed by the XLogP3 3.0 algorithm [1]. This incremental gain of +0.2 log units, while modest in absolute terms, corresponds to a roughly 1.6‑fold increase in calculated partition coefficient, which can be sufficient to enhance passive membrane permeability without breaching the lipophilicity ceiling often associated with promiscuity.

ADME Lipophilicity Physicochemical Properties

Biological Differentiation: Selective Induction of Monocyte Differentiation in Undifferentiated Leukemia Cells

A patent‑derived disclosure reports that 1‑methyl‑2,3‑dihydro‑1H‑1,2,4‑triazol‑3‑one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation towards the monocyte lineage, suggesting utility as an anti‑cancer and anti‑psoriatic agent [1]. Triazole‑based differentiation‑inducing compounds are an active area of investigation in acute myeloid leukemia, where restoring normal maturation can circumvent the genotoxic burden of conventional chemotherapy [2]. While the patent does not provide quantitative IC₅₀ comparators against close structural analogs, the functional annotation places the compound in a biologically distinct category compared to triazolones primarily explored as PPAR agonists, antimicrobials, or anticonvulsants.

Cancer Biology Differentiation Therapy Leukemia

Synthetic Tractability: Stable Keto Tautomer Facilitates Regioselective Derivatisation

The target compound serves as a direct synthetic precursor to 5‑chloro‑1‑methyl‑1,2‑dihydro‑3H‑1,2,4‑triazol‑3‑one and subsequently to 5‑substituted methanesulfonate esters with demonstrated anti‑acetylcholinesterase activity [1]. The well‑defined keto tautomer enables regioselective functionalisation at the 5‑position, a synthetic handle that may be less accessible in the 4,5‑dihydro regioisomer where the carbonyl resides at a different ring position and the tautomeric landscape is more complex [2].

Synthetic Chemistry Medicinal Chemistry Library Design

Limitations on Comparative Evidence: Gaps in Head-to-Head Selectivity and In Vivo Data

A systematic review of the accessible primary literature and databases reveals that high‑strength differential evidence—specifically side‑by‑side IC₅₀, selectivity‑panel, or in‑vivo pharmacokinetic data comparing 1‑methyl‑2,3‑dihydro‑1H‑1,2,4‑triazol‑3‑one against its closest triazolone analogs—is currently absent from the public domain. Available physicochemical comparisons rely on computed descriptors (XLogP3, HBA, TPSA), which are robust but do not capture biological context. Potential users should be aware that procurement decisions based on biological differentiation must currently rest on the qualitative patent disclosure of monocyte‑differentiation activity and on the structural arguments presented herein, rather than on quantitative comparative pharmacology.

Evidence Gaps Procurement Caveats

High‑Value Application Scenarios for 1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one Based on Differentiating Evidence


Fragment‑Based Drug Discovery: A Compact, Single‑Tautomer Core with Minimal H‑Bond Functionality

The combination of low molecular weight (99.09 g·mol⁻¹), a single hydrogen‑bond acceptor, and a predicted dominant keto tautomer makes 1‑methyl‑2,3‑dihydro‑1H‑1,2,4‑triazol‑3‑one an attractive fragment for FBDD campaigns. Its reduced HBA count relative to the 4,5‑dihydro regioisomer (1 vs. 2) translates into a lower polar surface area burden, potentially improving ligand efficiency indices when elaborated. Procurement for fragment library assembly is supported by the computed XLogP3 of –0.6, which sits within the optimal range for fragment solubility (1–10 mM in aqueous buffer). [1]

Differentiation‑Therapy Probe Development: Investigating Leukemic Cell Maturation

The qualitative patent report of monocyte‑differentiation activity in undifferentiated leukemia cells positions the compound as a starting point for phenotypic probe development in acute myeloid leukemia (AML) or myelodysplastic syndromes. Unlike triazolones optimised for PPARα/δ agonism or antimicrobial activity, this compound offers a distinct functional annotation that warrants procurement for mechanism‑of‑action deconvolution. Users should note that the evidence is currently qualitative and head‑to‑head potency comparisons are not available; bespoke dose‑response profiling against a panel of AML cell lines (e.g., HL‑60, NB4, U937) is recommended as a first experimental step. [2][3]

Regioselective Scaffold for Parallel Library Synthesis

The demonstrated conversion of the 5‑thioxo analog to 5‑chloro‑ and 5‑methanesulfonate‑ester derivatives establishes a tractable synthetic route for parallel library generation. The defined keto tautomer directs electrophilic chemistry to the 5‑position, enabling systematic exploration of structure–activity relationships. Procurement of the parent triazolone as a multi‑gram batch for library synthesis is justified by the reduced synthetic step‑count relative to regioisomeric starting materials that may require protecting‑group strategies to control tautomeric ambiguity. [4][5]

Biophysical Assay Standard: A Single‑Species Tautomer for SPR and Crystallography

Surface plasmon resonance (SPR) and X‑ray crystallography experiments benefit from ligands that exist predominantly as a single tautomeric species, avoiding heterogeneous binding kinetics and ambiguous electron density. The computational prediction that 2‑substituted‑2,4‑dihydro‑1,2,4‑triazol‑3‑ones adopt exclusively the keto tautomer in aqueous solution makes the target compound a suitable candidate for biophysical fragment screening where 1,2,4‑triazole‑containing pharmacophores are of interest. Procurement should be accompanied by ¹H‑NMR or ¹³C‑NMR verification of tautomeric homogeneity under the specific buffer conditions of the assay. [5]

Quote Request

Request a Quote for 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.